molecular formula C16H21Cl2FN2 B2533008 N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride CAS No. 2408957-70-8

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride

Cat. No.: B2533008
CAS No.: 2408957-70-8
M. Wt: 331.26
InChI Key: FKVVNMQXBXKVAV-UHFFFAOYSA-N
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Description

N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a phenylethane-diamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenylethylamine with phenylethylamine under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the diamine functionality and finally converted to the dihydrochloride salt form through acidification with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the diamine functionality can facilitate interactions with biological macromolecules. These interactions can modulate biochemical pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-Chlorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride
  • N’-[2-(4-Bromophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride
  • N’-[2-(4-Methylphenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride

Uniqueness

N’-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in various applications compared to their chloro, bromo, or methyl counterparts.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2.2ClH/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14;;/h1-9,16,19H,10-12,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVNMQXBXKVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408957-70-8
Record name (2-amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride
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